(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
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Overview
Description
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as 2-bromoethyl butyrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted phosphonium salts .
Scientific Research Applications
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of (2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonium group. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide: Similar in structure but with an ethoxy group instead of a butoxy group.
(2-(tert-Butoxy)-2-oxoethyl)triphenylphosphanium bromide: Contains a tert-butoxy group, which can influence its reactivity and applications.
Uniqueness
(2-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide is unique due to its specific butoxy group, which can affect its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
105286-26-8 |
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Molecular Formula |
C24H26BrO2P |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
(2-butoxy-2-oxoethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-3-19-26-24(25)20-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZGKLZAVSXMXCEZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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